3-(3-Iodo-2-methylphenyl)isoxazol-5-amine
Descripción
MFCD33022560 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H9IN2O |
|---|---|
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
3-(3-iodo-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9IN2O/c1-6-7(3-2-4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
Clave InChI |
HEZQYRBBPAHJQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1I)C2=NOC(=C2)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022560 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired crystal form . The reaction typically requires a solvent, a catalyst, and precise temperature control to ensure the formation of the correct crystal structure.
Industrial Production Methods
Industrial production of MFCD33022560 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions and ensure consistent product quality. The crystal form of MFCD33022560 produced industrially has good solubility and stability, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022560 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions involving MFCD33022560 typically require reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with MFCD33022560 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving MFCD33022560 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD33022560 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, MFCD33022560 is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: MFCD33022560 is used in the production of various industrial products, including pharmaceuticals and specialty chemicals
Mecanismo De Acción
The mechanism of action of MFCD33022560 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Conclusion
MFCD33022560 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and use in chemistry, biology, medicine, and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
